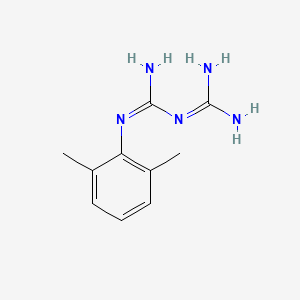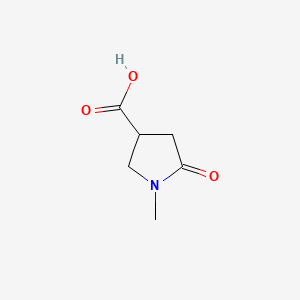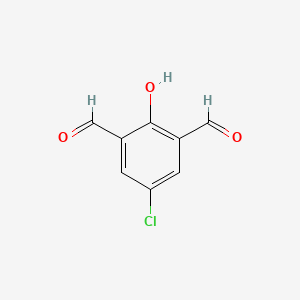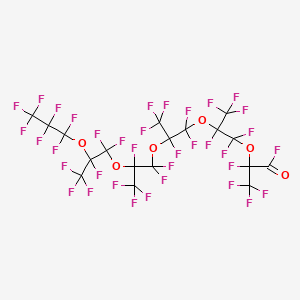
1-Nitro-2-propanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-propanol consists of 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The polar surface area is 66 Å2 and the molar refractivity is 23.5±0.3 cm3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 208.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.8±6.0 kJ/mol and the flash point is 99.0±11.1 °C . The index of refraction is 1.442 and the molar volume is 88.7±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Methanogenic Inhibition in Ruminants
- Application : 1-Nitro-2-propanol is explored for its potential role as an antimethanogenic additive in ruminant animals, contributing to the mitigation of methane emissions, a significant greenhouse gas. This is crucial in addressing global climate warming concerns associated with ruminant husbandry (Zhang et al., 2018).
Radiation Sensitization in Hypoxic Cells
- Application : Studies have shown that this compound derivatives can act as effective radiation sensitizers in hypoxic cells, indicating potential applications in cancer treatment. This involves the preferential reduction of these compounds in an oxygen-absent environment, suggesting a higher degree of hypoxia in tumors compared to normal tissues (Varghese et al., 1976).
Chemical Synthesis and Catalysis
- Application : this compound is utilized in chemical synthesis processes. For example, it serves as a precursor in the asymmetric synthesis of pheromones for certain insect species, showcasing its utility in organic chemistry and potential for agricultural applications (Kitayama, 1996).
Eigenschaften
IUPAC Name |
1-nitropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCKQIYLAVYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-73-8 | |
| Record name | 2-Propanol, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1-Nitro-2-propanol? What spectroscopic data is available for its characterization?
A1: this compound has the molecular formula C3H7NO3. Its structure can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks at 1655 cm-1 and 1520 cm-1, indicating the presence of a nitro group []. Proton NMR (1H NMR) analysis shows signals at δ 1.95 (doublet, 3H, J = 6Hz), and a multiplet between δ 6.83-7.55 (2H) [].
Q2: Can this compound form dimers?
A2: Yes, computational studies using ab initio calculations have shown that this compound can form dimers via double intermolecular hydrogen bonds. These dimers are stabilized by 12.9 kcal/mol compared to the individual monomer molecules at the HF/3-21G(d) level of theory [].
Q3: How does the intramolecular hydrogen bonding in this compound affect its stability?
A3: Ab initio calculations at the MP2/6-31G(d)//HF/6-31G(d) level of theory demonstrate that the intramolecular hydrogen bond in this compound increases its stability by 5.4 kcal/mol compared to conformations without this interaction [].
Q4: Has this compound been used in the synthesis of any significant molecules?
A4: Yes, this compound has served as a key starting material in the synthesis of several important molecules. For instance, it has been reacted with acrolein to synthesize anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, a precursor in the synthesis of DL-tolyposamine []. Additionally, it has been used in the synthesis of various nitroalkyl β-D-glucopyranoside tetraacetates, including the toxic natural product miserotoxin, found in certain Astragalus plant varieties [].
Q5: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in studying this compound?
A5: While no direct application of GC-MS to this compound was found within the provided research papers, this technique has been utilized to identify this compound within a complex mixture extracted from the leaves of Lepidium sativum (Garden Cress) []. This highlights the potential of GC-MS for identifying and quantifying this compound in various biological and chemical samples.
Q6: Are there alternative synthesis routes for 1-Nitro-1-propene, a compound derived from this compound?
A6: Yes, 1-Nitro-1-propene, which can be synthesized through the dehydration of this compound, can also be prepared using alternative methods. These include reactions employing methanesulfonyl chloride with triethylamine (yielding 30% of the product) [], acetic anhydride with sodium acetate (85% yield) [], or phthalic anhydride (55% yield) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















